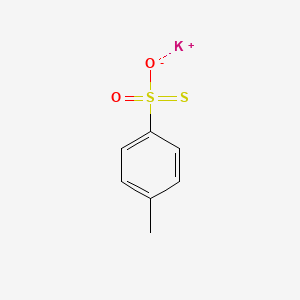

Potassium p-toluenethiosulfonate

Descripción general

Descripción

Potassium p-toluenethiosulfonate is an organic sulfur compound. It is known for its distinctive garlic or onion-like odor and appears as a white to almost white crystalline powder. This compound is soluble in water and some organic solvents such as ethanol and ether .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium p-toluenethiosulfonate can be synthesized through a multi-step process. The primary method involves the reaction of benzenesulfonothioic acid, 4-methyl- with potassium hydroxide. The detailed steps are as follows:

Preparation of Benzenesulfonothioic acid, 4-methyl-: This is achieved by reacting 4-methylbenzenesulfonyl chloride with sodium hydrosulfide.

Formation of Potassium Salt: The benzenesulfonothioic acid, 4-methyl- is then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

In industrial settings, the production of benzenesulfonothioic acid, 4-methyl-, potassium salt follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Reaction Vessels: Utilizing large reactors to handle the increased volume of reactants.

Purification: Employing techniques such as crystallization and filtration to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Potassium p-toluenethiosulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into thiols.

Substitution: It participates in nucleophilic substitution reactions, where the sulfonothioic group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Lithium aluminum hydride for reduction reactions.

Nucleophiles: Sodium methoxide or potassium cyanide for substitution reactions.

Major Products

Oxidation: Produces 4-methylbenzenesulfonic acid.

Reduction: Yields 4-methylbenzenethiol.

Substitution: Forms various substituted benzenesulfonothioic acid derivatives.

Aplicaciones Científicas De Investigación

Potassium p-toluenethiosulfonate (C7H7KO2S2) is a chemical compound with a variety of applications, including uses in scientific research . It is also known as p-Toluenethiosulfonic acid potassium salt, Potassium 4-methylbenzenethiosulfonate, or Potassium thiotosylate .

General Properties

this compound typically appears as a beige crystalline solid . It has a melting point of 227-229 °C and a boiling point of 341.4 °C at 760 mmHg .

Synonyms

- p-Toluenethiosulfonic acid potassium salt

- Potassium 4-methylbenzenethiosulfonate

- Potassium thiotosylate

Scientific Research Applications

- Synthesis of Chemical Compounds this compound is utilized in the synthesis of other chemical compounds, such as S-(2-fluoroethyl) p-toluenethiosulfonate . For example, it is used in the synthesis of S-(2-fluoroethyl-1,1,2,2-D4) p-toluenethiosulfonate, which is a monofluoroethyl 19F NMR probe .

- Antimicrobial Research this compound has been evaluated for its antimicrobial properties and has demonstrated activity against various bacterial strains.

- Nanoparticle Preparation It can be used in the preparation of silver nanoparticles. For example, silver nanoparticles can be synthesized using silver p-toluenesulfonate via reduction with potassium citrate in ethylene glycol medium .

- Protein Studies this compound can be used to create labeled proteins for cryo-EM imaging .

Mecanismo De Acción

The mechanism by which benzenesulfonothioic acid, 4-methyl-, potassium salt exerts its effects involves:

Sulfur Donation: Acts as a sulfur donor in various chemical reactions.

Molecular Targets: Interacts with nucleophiles, leading to the formation of new sulfur-containing compounds.

Pathways: Participates in pathways involving sulfur metabolism and detoxification.

Comparación Con Compuestos Similares

Similar Compounds

- Benzenesulfonothioic acid, potassium salt

- 4-methylbenzenesulfonic acid, potassium salt

- Benzenesulfonic acid, 4-methyl-, potassium salt

Uniqueness

Potassium p-toluenethiosulfonate is unique due to its specific structure, which includes both a sulfonothioic group and a methyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized synthetic applications .

Actividad Biológica

Potassium p-toluenethiosulfonate, a derivative of p-toluenesulfonic acid, has garnered attention for its diverse biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is a white crystalline powder that is soluble in water and commonly used as a reagent in various organic reactions. Its chemical structure allows it to participate in sulfonylation reactions, making it valuable in synthetic chemistry.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential applications in pharmacology and toxicology.

1. Toxicological Profile

Research indicates that this compound exhibits low acute toxicity. The following table summarizes key toxicological findings:

| Parameter | Value | Reference |

|---|---|---|

| LD50 (mouse, intravenous) | 1700 mg/kg | |

| NOAEL (systemic toxicity) | 763 mg/kg | |

| NOAEL (local effects) | 440 mg/kg | |

| Genotoxicity (in vitro) | Negative |

These findings suggest that while the compound may cause mild irritation, it is not considered a significant genotoxic agent.

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Case Study : In vitro tests demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested.

3. Applications in Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in sulfonylation reactions. Its ability to introduce sulfonyl groups into organic molecules facilitates the development of pharmaceuticals and agrochemicals.

Propiedades

Número CAS |

28519-50-8 |

|---|---|

Fórmula molecular |

C7H8KO2S2 |

Peso molecular |

227.4 g/mol |

Nombre IUPAC |

potassium;(4-methylphenyl)-oxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/C7H8O2S2.K/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |

Clave InChI |

ZUUNPNBRDNMBJN-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=S)[O-].[K+] |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=S)O.[K] |

Key on ui other cas no. |

28519-50-8 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary reaction pathway of Potassium thiotosylate with donor-acceptor cyclopropanes?

A1: Potassium thiotosylate facilitates the formal insertion of a disulfide moiety into donor-acceptor cyclopropanes. This reaction leads to the formation of dithiolanes in moderate to good yields, showcasing a high tolerance for various functional groups []. This reaction offers a valuable pathway for synthesizing dithiolanes, which can be further transformed into thietane dioxides using mCPBA [].

Q2: Can Potassium thiotosylate be used to generate sulfur-containing heterocycles?

A2: Yes, Potassium thiotosylate reacts with Ninhydrin or 1,2,3-indantrione to produce an α,α‘-dioxothione intermediate. This intermediate can be trapped by trans-cyclooctene, forming a 1,4-oxathiin heterocycle in good yield [, ]. Interestingly, this reaction also yields thiirane as a byproduct, indicating the potential of Potassium thiotosylate for generating different sulfur-containing heterocycles [, ].

Q3: Are there unexpected reactions observed with Potassium thiotosylate?

A3: Yes, the reaction of Potassium thiotosylate with 9-bromofluorene does not yield the expected 9,9'-difluorenyl disulfide. Instead, it produces 9-fluorenyl 9-(p-tolylsulfonyl)-9-fluorenyl disulfide [, ]. This unexpected product formation reveals the complex reactivity of Potassium thiotosylate and its potential for novel synthetic applications.

Q4: Can Potassium thiotosylate be used in the synthesis of thiophene derivatives?

A4: Yes, reacting Potassium thiotosylate with dimethyl acetylenedicarboxylate provides a facile route for synthesizing tetramethyl thiophenetetracarboxylate [, ]. This reaction highlights the versatility of Potassium thiotosylate in constructing diverse sulfur-containing compounds.

Q5: What are the structural characteristics of Potassium thiotosylate?

A5: Potassium thiotosylate, with the molecular formula C7H7KO2S2 and a molecular weight of 230.33 g/mol, is a white crystalline powder. While specific spectroscopic data is not detailed in the provided abstracts, the compound's structure consists of a potassium cation associated with the p-toluenethiosulfonate anion.

Q6: How is Potassium thiotosylate synthesized?

A6: Potassium thiotosylate is prepared by reacting p-toluenesulfonyl chloride with potassium hydrogen sulfide []. This reaction typically utilizes potassium iodide to facilitate the formation of the desired product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.